molecular formula C20H20N2O2S B2525094 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1351642-56-2

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2525094
CAS No.: 1351642-56-2
M. Wt: 352.45
InChI Key: PBRLWTKSRFZPGZ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a compound with a molecular formula of C20H20N2O2S and a molecular weight of 352.45. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, making it a privileged heterocycle in medicinal chemistry .

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves the condensation of benzhydryl chloride with 2-hydroxy-2-(thiophen-2-yl)ethylamine, followed by the reaction with urea. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, using reagents like bromine or chlorine under appropriate conditions.

Scientific Research Applications

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s thiophene ring is known for its biological activity, making it a candidate for drug development.

    Medicine: Thiophene derivatives have shown potential in treating various diseases, including cancer and inflammation.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzhydryl and urea groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

1-benzhydryl-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-17(18-12-7-13-25-18)14-21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,19,23H,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRLWTKSRFZPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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